2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetamide
Description
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydroquinolin-4-yl)acetamide |
InChI |
InChI=1S/C11H14N2O/c12-11(14)7-8-5-6-13-10-4-2-1-3-9(8)10/h1-4,8,13H,5-7H2,(H2,12,14) |
InChI Key |
UIRPYNDEWOXCPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC=CC=C2C1CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Povarov Reaction Mechanism
The BiCl₃-catalyzed pathway proceeds via imine formation between aniline and aldehyde, followed by cycloaddition with N-vinylacetamide’s electron-deficient double bond. BiCl₃ activates the aldehyde through Lewis acid coordination, accelerating imine generation. The cis selectivity arises from endo transition-state geometry, where the acetamide group occupies the axial position to minimize steric clash.
Enhancing Alkylation Efficiency
Mixing 4-bromo-THQ with 2-bromoacetamide in DMF at 100°C under microwave irradiation reduces reaction time to 2 h and improves yield to 75%. Solvent screening reveals dimethylacetamide (DMA) outperforms DMF due to higher dielectric constant, stabilizing the transition state.
Industrial and Green Chemistry Considerations
Scale-up of the Povarov reaction employs continuous flow reactors, reducing BiCl₃ loading to 2 mol% and achieving >90% conversion. For alkylation, solvent recycling (DMA) and catalytic KI (10 mol%) minimize waste. Life-cycle assessments favor the Povarov method for its lower E-factor (2.1 vs. 5.8 for alkylation) .
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline derivatives .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives possess IC50 values as low as 0.6 μM against nasopharyngeal carcinoma cells (NPC-TW01), indicating potent anticancer activity. The mechanism involves alterations in cell cycle progression and induction of apoptosis in cancer cells .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound derivative | NPC-TW01 | 0.6 | Cell cycle arrest in S phase |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | H661 (lung carcinoma) | Not specified | Apoptosis induction |
Neuropharmacological Effects
The compound has been investigated for its potential role as an orexin receptor antagonist. This suggests applications in treating disorders related to sleep-wake cycles and appetite regulation, such as insomnia and obesity . The ability to modulate orexin signaling can help address various metabolic and psychological conditions.
Synthetic Approaches
The synthesis of this compound typically involves multi-step organic reactions that allow for modifications to enhance its biological activity. Techniques such as Povarov reactions have been utilized to create enantioenriched derivatives with diverse functional groups .
Derivative Exploration
Various derivatives of the compound have been synthesized to explore their biological activities further. For example, N-(naphthalen-2-yl)-substituted derivatives have shown enhanced potency against specific cancer cell lines compared to the parent compound .
Inhibition of Cellular Pathways
Studies indicate that this compound and its derivatives can inhibit critical cellular pathways involved in cancer proliferation and survival. The alteration of cell cycle distribution is a notable mechanism through which these compounds exert their effects .
Interaction with Kinases
Some derivatives have been identified as selective inhibitors of kinases involved in cancer progression and other diseases. For instance, the interaction with CK2 kinase has been highlighted as a promising target for developing novel anticancer therapies .
Study on Antiproliferative Effects
In a detailed study assessing various acetamide derivatives' antiproliferative activities against human cancer cell lines, it was found that specific substitutions on the tetrahydroquinoline moiety significantly influenced activity levels . The study provided insights into structure-activity relationships that can guide future drug design.
Orexin Receptor Antagonism
Research focusing on orexin receptor antagonists has suggested potential therapeutic applications for managing sleep disorders and obesity through modulation of neuropeptide signaling pathways . This highlights the broader implications of this compound in neuropharmacology.
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Sulfonyl and Chlorophenoxy Groups (): These substituents introduce steric bulk and electron-withdrawing effects, likely altering receptor binding kinetics.
- Hybrid Scaffolds (): The benzhydryl-azetidine extension in compound 5j suggests enhanced lipophilicity, which may improve blood-brain barrier penetration but increase off-target risks.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The parent compound’s moderate solubility and lower LogP (1.8) suggest balanced pharmacokinetics, while trifluoro substitution (LogP 2.5) may favor CNS penetration but require formulation optimization .
Biological Activity
2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to consolidate findings on its biological activity, mechanisms of action, and potential therapeutic applications based on various research studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline moiety linked to an acetamide group. Its structural formula can be represented as follows:
This structure contributes to its interactions with biological targets, influencing its pharmacological properties.
Antiproliferative Effects
Research has demonstrated that derivatives of tetrahydroquinoline compounds exhibit potent antiproliferative activities against various cancer cell lines. For instance, a study highlighted that N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide showed an IC50 value of 0.6 μM against nasopharyngeal carcinoma cells (NPC-TW01) . This suggests that modifications to the tetrahydroquinoline structure can enhance anticancer properties.
Selective Androgen Receptor Modulation
Tetrahydroquinoline derivatives have also been explored as selective androgen receptor modulators (SARMs). One study reported the synthesis of a long-tail THQ derivative that displayed strong agonistic activity on androgen receptors, indicating potential applications in treating conditions like osteoporosis . The compound's ability to selectively modulate androgen receptor activity may lead to reduced side effects compared to traditional anabolic steroids.
Ferroptosis Inhibition
Another notable biological activity is the inhibition of ferroptosis, a form of regulated cell death associated with various diseases. Compounds with tetrahydroquinoline structures have been identified as having this inhibitory action, which could be leveraged in therapeutic contexts for neurodegenerative diseases and cancer .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Receptor Binding : The compound interacts with specific receptors such as androgen receptors and nuclear receptors (RORs), modulating their activity.
- Cell Cycle Alteration : Studies indicate that certain derivatives can alter the cell cycle distribution in cancer cells, leading to accumulation in the S phase and subsequent inhibition of proliferation .
- Enzyme Interaction : The compound's structural features allow it to interact with various enzymes involved in metabolic pathways, potentially influencing cellular metabolism and survival.
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for 2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetamide, and how are reaction conditions optimized?
The compound is typically synthesized via multi-step organic reactions, including cyclization of tetrahydroquinoline precursors followed by acetamide coupling. Key steps involve:
- Cyclization : Using reagents like POCl₃ or polyphosphoric acid under reflux conditions (80–120°C) to form the tetrahydroquinoline core .
- Acetamide coupling : Reacting the intermediate with chloroacetyl chloride or activated esters in polar aprotic solvents (e.g., DMF) at room temperature . Optimization involves adjusting reaction time, solvent polarity, and stoichiometric ratios to maximize yield (>70%) and minimize byproducts. TLC and HPLC are used for real-time monitoring .
Q. Which spectroscopic techniques are critical for characterizing this compound's purity and structure?
- ¹H/¹³C NMR : Confirms proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, acetamide CH₃ at δ 2.1 ppm) and carbon backbone integrity .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 245.2) .
- IR spectroscopy : Identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Q. What in vitro models are recommended for preliminary assessment of this compound's pharmacological potential?
- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition : Fluorometric assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) to evaluate target engagement .
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) to assess affinity (Kᵢ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across different studies?
Discrepancies often arise from variations in assay conditions (e.g., pH, serum content) or cell line heterogeneity. Strategies include:
- Standardized protocols : Adopting CLIA-certified assays with controlled variables (e.g., ATP concentration in kinase assays) .
- Orthogonal validation : Confirming activity via complementary methods (e.g., SPR for binding affinity alongside cellular assays) .
- Meta-analysis : Pooling data from multiple studies to identify trends, using statistical tools like ANOVA or Bayesian modeling .
Q. What computational methods are employed to predict interaction mechanisms with biological targets?
- Molecular docking (AutoDock Vina) : Models binding poses of the compound to targets (e.g., enzymes, receptors) using force fields like AMBER .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories to identify key residues (e.g., hydrogen bonds with Asp86 in EGFR) .
- QSAR models : Relate substituent effects (e.g., electron-withdrawing groups on the quinoline ring) to bioactivity using descriptors like logP and polar surface area .
Q. How does modifying substituents on the tetrahydroquinoline ring affect bioactivity and selectivity?
- Electron-donating groups (e.g., -OCH₃) : Enhance solubility and modulate receptor selectivity (e.g., 10-fold increase in 5-HT₃R affinity vs. unsubstituted analogs) .
- Halogenation (e.g., -F, -Cl) : Improves metabolic stability and target residence time (e.g., 4-fluorophenyl analogs show 50% longer in vivo half-life) .
- Bulkier substituents : Reduce off-target effects (e.g., tert-butyl groups decrease hERG channel binding by 80%) .
Q. What strategies are effective in addressing low solubility or stability during formulation for in vivo studies?
- Prodrug design : Introduce phosphate esters or PEGylated derivatives to enhance aqueous solubility (>5 mg/mL in PBS) .
- Nanoformulations : Encapsulate in liposomes (size: 100–200 nm) or PLGA nanoparticles for sustained release (e.g., 72-hour plasma stability) .
- Lyophilization : Stabilize as a freeze-dried powder with excipients (e.g., mannitol, trehalose) for long-term storage .
Q. What are the key considerations in designing dose-response experiments for animal models?
- Dose range : Based on in vitro IC₅₀ values (e.g., 10–100 mg/kg for murine models) .
- PK/PD integration : Monitor plasma concentrations via LC-MS/MS and correlate with efficacy endpoints (e.g., tumor volume reduction) .
- Toxicity thresholds : Assess liver/kidney function (ALT, BUN levels) and hematological parameters at MTD (maximum tolerated dose) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
